Cas no 2229180-55-4 (1-(2-chloro-6-methylphenyl)cyclopentylmethanamine)

1-(2-Chloro-6-methylphenyl)cyclopentylmethanamine is a specialized organic compound featuring a cyclopentylmethanamine backbone substituted with a 2-chloro-6-methylphenyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and methyl substituents enhance its reactivity in electrophilic and nucleophilic transformations, while the cyclopentyl ring contributes to conformational rigidity, potentially improving binding affinity in target applications. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research or industrial use.
1-(2-chloro-6-methylphenyl)cyclopentylmethanamine structure
2229180-55-4 structure
Product Name:1-(2-chloro-6-methylphenyl)cyclopentylmethanamine
CAS No:2229180-55-4
MF:C13H18ClN
MW:223.741722583771
CID:6276882
PubChem ID:165720998
Update Time:2025-05-19

1-(2-chloro-6-methylphenyl)cyclopentylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine
    • EN300-1979235
    • 2229180-55-4
    • [1-(2-chloro-6-methylphenyl)cyclopentyl]methanamine
    • Inchi: 1S/C13H18ClN/c1-10-5-4-6-11(14)12(10)13(9-15)7-2-3-8-13/h4-6H,2-3,7-9,15H2,1H3
    • InChI Key: ABUDUORQPJSSEY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1C1(CN)CCCC1

Computed Properties

  • Exact Mass: 223.1127773g/mol
  • Monoisotopic Mass: 223.1127773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26Ų

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1-(2-chloro-6-methylphenyl)cyclopentylmethanamine Related Literature

Additional information on 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine

Introduction to 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine (CAS No. 2229180-55-4)

1-(2-chloro-6-methylphenyl)cyclopentylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2229180-55-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural features of 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine, particularly its aromatic ring system and the presence of both chloro and methyl substituents, contribute to its unique chemical properties and reactivity, which are exploited in various synthetic pathways and biological assays.

The 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine molecule is characterized by a cyclopentylmethylamino group attached to a phenyl ring substituted at the 2-position with a chlorine atom and at the 6-position with a methyl group. This arrangement imparts specific electronic and steric properties to the molecule, influencing its interaction with biological targets. The chloro substituent, in particular, is known to enhance the lipophilicity and metabolic stability of many pharmaceutical compounds, while the methyl group at the 6-position provides additional steric hindrance that can modulate binding affinity.

In recent years, there has been a growing interest in developing novel small-molecule inhibitors for various diseases, including cancer, inflammation, and neurological disorders. The structural scaffold of 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine has been explored as a potential lead compound in drug discovery programs due to its ability to interact with biological receptors and enzymes. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are key targets in oncology research. The cyclopentyl moiety, in particular, has been found to enhance binding interactions by providing a rigid framework that mimics natural substrates.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine with high precision. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may explain its broad spectrum of biological activity. Additionally, the chloro and methyl substituents have been shown to play critical roles in optimizing binding interactions by influencing hydrogen bonding networks and hydrophobic pockets within target proteins.

The synthesis of 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic precursors followed by cyclization steps to form the cyclopentane ring system. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the number of purification steps and improving overall process economics.

In vitro pharmacological studies have demonstrated that 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine exhibits notable activity against several disease-related targets. For example, preliminary data suggest that it may inhibit the activity of cyclin-dependent kinases (CDKs), which are overexpressed in many cancer cell lines. Furthermore, the compound has shown potential in modulating inflammatory pathways by interacting with transcription factors such as NF-κB. These findings highlight its therapeutic potential and justify further investigation into its mechanisms of action.

The pharmacokinetic properties of 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine are also of great interest. Initial pharmacokinetic studies indicate that the compound has reasonable oral bioavailability and moderate metabolic stability, suggesting its feasibility for further development into an oral therapeutic agent. However, additional studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile and to identify any potential drug-drug interactions.

Future research directions for 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine include structure-activity relationship (SAR) studies to optimize its potency and selectivity. By systematically modifying various functional groups within the molecule, researchers aim to identify analogs with improved pharmacological profiles. Additionally, preclinical studies are planned to evaluate the safety and efficacy of this compound in animal models before moving into human clinical trials.

The development of novel pharmaceutical agents relies heavily on collaborations between academic researchers and industry scientists. The unique structural features of 1-(2-chloro-6-methylphenyl)cyclopentylmethanamine make it an attractive candidate for further exploration in drug discovery programs worldwide. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics.

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